4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and a brominated thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or potassium amide in polar solvents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially leading to the inhibition of enzyme activity. The brominated thienyl moiety may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
- 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
Molecular Formula |
C14H11BrN4S2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11BrN4S2/c1-9-4-2-3-5-11(9)13-17-18-14(20)19(13)16-8-10-6-7-12(15)21-10/h2-8H,1H3,(H,18,20)/b16-8+ |
InChI Key |
WWDWQMOXOPVJCP-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Origin of Product |
United States |
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